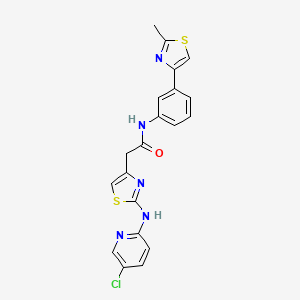
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5OS2 and its molecular weight is 441.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a thiazole ring, chlorinated pyridine moiety, and various functional groups. Its molecular formula is C16H14ClN3OS, with a molecular weight of approximately 350.81 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
Structural Features
The structural components of the compound play a crucial role in its biological activity:
- Thiazole Ring : Known for its diverse biological activities, thiazoles are often involved in interactions with various biological targets.
- Chloropyridine Moiety : The presence of chlorine enhances lipophilicity and can influence binding affinity to targets.
- Aromatic Phenyl Group : Contributes to the overall stability and interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily as an inhibitor of specific kinases. The following sections summarize key findings from various studies.
Kinase Inhibition
-
Mitogen-Activated Protein Kinases (MAPKs) : The compound has been studied for its inhibitory effects on MAPK pathways, particularly p38α and JNK3.
- IC50 Values : Inhibitors derived from similar scaffolds have shown IC50 values in the low nanomolar range for these targets, indicating potent activity .
- Selectivity Modifications : Structural modifications have been explored to enhance selectivity towards JNK3 over p38α MAPK, demonstrating the compound's potential in targeted therapy .
- Tyrosine Kinases : Compounds with similar thiazole structures have shown significant tyrosine kinase inhibiting properties, suggesting that this compound may also exhibit similar activities .
Study 1: Inhibition of JNK3 and p38α MAPK
A series of compounds structurally related to this compound were synthesized and evaluated for their inhibitory activity against JNK3 and p38α MAPK.
- Results : Compounds exhibited IC50 values ranging from 10 nM to 100 nM, with specific modifications leading to enhanced selectivity for JNK3 .
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis was conducted on derivatives of the compound to optimize its biological activity.
- Findings : Substitutions at key positions on the thiazole and pyridine rings significantly impacted binding affinity and selectivity towards kinase targets .
Comparative Analysis
A comparison of similar compounds reveals insights into the structure-function relationship:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-{2-[5-chloropyridin-2-yl]amino}-1,3-thiazol-4-yloxyacetic acid | C10H8ClN3O2S | 269.71 g/mol | Contains an additional hydroxyl group |
| 2-(2-{(5-methylisoxazol-3-yl)amino}-1,3-thiazol-4-yloxy)acetic acid | C12H10N4O3S | 296.77 g/mol | Features an isoxazole ring |
| 2-(2-{(5-(3-chloropyridin-2-yl)-1H-indazol-3-amino)}thiazol)-acetate | C17H14ClN5OS | 413.88 g/mol | Incorporates an indazole structure |
These comparisons illustrate how variations in molecular structure can lead to differing biological activities and selectivities.
特性
IUPAC Name |
2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS2/c1-12-23-17(11-28-12)13-3-2-4-15(7-13)24-19(27)8-16-10-29-20(25-16)26-18-6-5-14(21)9-22-18/h2-7,9-11H,8H2,1H3,(H,24,27)(H,22,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVREYJLYLHRIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














